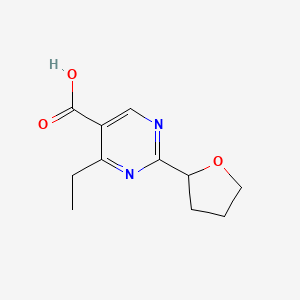
4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position and a tetrahydrofuran ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its derivatives could be explored for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues. Alternatively, it could act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
2-(Tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid: Lacks the ethyl group at the 4-position.
4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine: Lacks the carboxylic acid group at the 5-position.
Uniqueness
4-Ethyl-2-(tetrahydrofuran-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both the ethyl and tetrahydrofuran groups can influence the compound’s reactivity, solubility, and potential biological activity, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-ethyl-2-(oxolan-2-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-2-8-7(11(14)15)6-12-10(13-8)9-4-3-5-16-9/h6,9H,2-5H2,1H3,(H,14,15) |
Clave InChI |
LDJAIWLWLMTYHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC=C1C(=O)O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


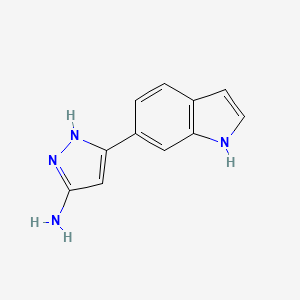



![tert-butylN-[2-methyl-4-(methylamino)butan-2-yl]carbamatehydrochloride](/img/structure/B13536601.png)
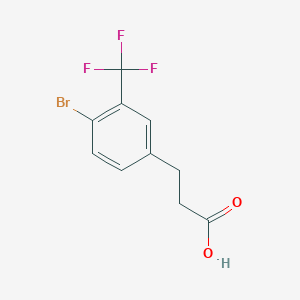
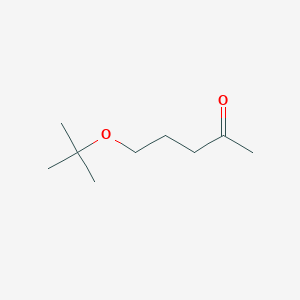

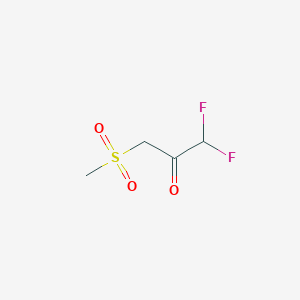
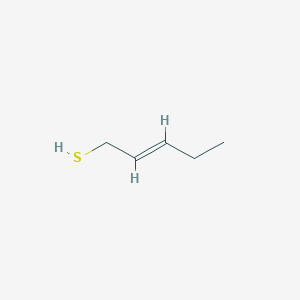
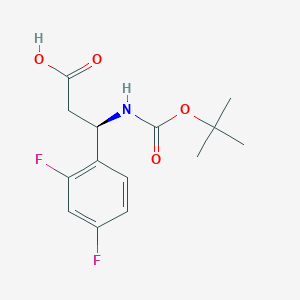

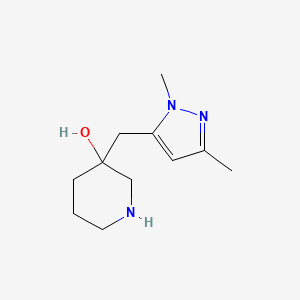
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyacetic acid](/img/structure/B13536660.png)
